

# Enzyme-linked immunosorbent assay (ELISA) for Majonoside R2 quantification.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Majonoside R2

Cat. No.: B608805

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An Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the quantification of **Majonoside R2** (MR2), a key bioactive compound found in high concentrations in Vietnamese ginseng species like *Panax vietnamensis* (Ngoc Linh and Lai Chau ginsengs). This powerful analytical tool offers a sensitive and specific method for researchers, scientists, and professionals in drug development to accurately measure MR2 levels, aiding in the authentication of valuable ginseng varieties and supporting further research into its pharmacological activities.

## Application Notes

**Majonoside R2**, an ocotillol-type saponin, is of significant interest due to its unique pharmacological properties.<sup>[1][2][3][4]</sup> The high concentration of MR2, typically ranging from 3% to 5%, is a distinguishing characteristic of Ngoc Linh and Lai Chau ginsengs, setting them apart from other *Panax* species.<sup>[1][2][3][4]</sup> The accurate quantification of MR2 is therefore crucial for the quality control and authentication of these premium medicinal plants, preventing adulteration in the commercial market.<sup>[1][2][3][4]</sup>

The developed monoclonal antibody-based indirect competitive ELISA (icELISA) provides a robust method for this purpose.<sup>[1][2][3][4]</sup> This immunoassay utilizes a specific monoclonal antibody, mAb 16E11, which exhibits high affinity and specificity for MR2.<sup>[2]</sup> The assay has been validated and its performance confirmed with high-performance liquid chromatography (HPLC), demonstrating its reliability for quantifying MR2 in various ginseng samples.<sup>[1][2][4]</sup>

This ELISA method is a valuable tool for analyzing MR2 levels to distinguish authentic Ngoc Linh and Lai Chau ginsengs from other, less valuable species.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Quantitative Data Summary

The performance of the **Majonoside R2** icELISA is summarized in the tables below, providing key quantitative metrics for researchers.

Table 1: Assay Performance Characteristics

Parameter	Value
Linearity Range	3.91 - 250 ng/mL
Limit of Detection (LOD)	1.53 ng/mL
Limit of Quantification (LOQ)	2.50 - 46.6 ng/mL
IC50	10.8 ng/mL
Determination Coefficient (R <sup>2</sup> )	0.9922

Table 2: Cross-Reactivity of mAb 16E11 with Related Compounds

Compound	Cross-Reactivity (%)
Majonoside R2 (MR2)	100
Pseudoginsenoside RT4 (PRT4)	70.7
Majonoside R1 (MR1)	68.1
Vinaginsenoside R1 (VR1)	39.3
Ginsenoside Rb1	<0.005
Ginsenoside Rd	<0.005
Ginsenoside Re	<0.005
Ginsenoside Rg1	<0.005

Table 3: Recovery of **Majonocide R2** in Spiked Samples

Spiked MR2 Concentration (% of extract)	Recovery (%)
6.25	85.3 - 109
12.5	85.3 - 109
25.0	85.3 - 109
50.0	85.3 - 109
75.0	85.3 - 109

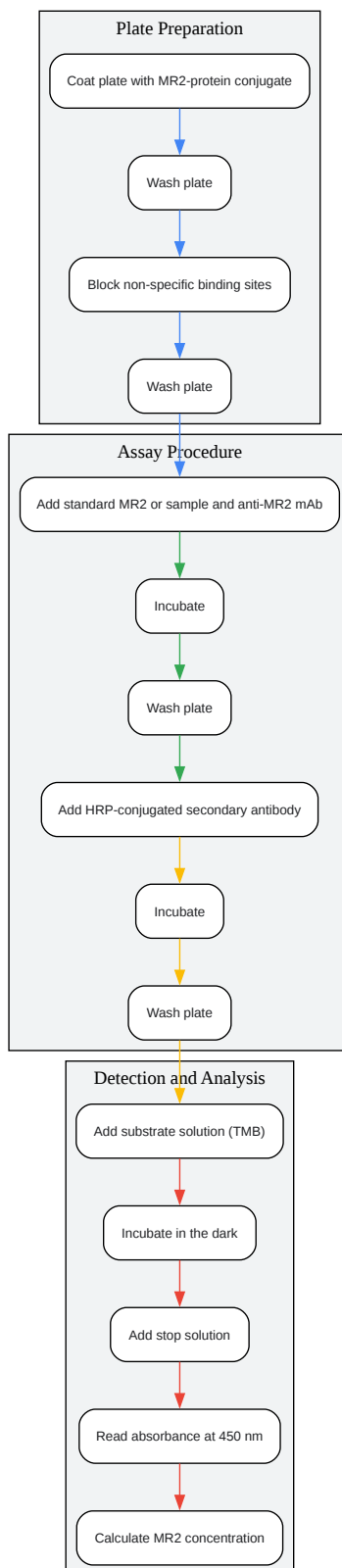
## Experimental Protocols

The following is a detailed protocol for the quantification of **Majonocide R2** using the indirect competitive ELISA.

Materials and Reagents:

- **Majonocide R2** standard
- Monoclonal antibody against MR2 (mAb 16E11)
- Goat anti-mouse IgG antibody conjugated to horseradish peroxidase (HRP)
- 96-well microtiter plates
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST)
- Blocking buffer (e.g., 1% bovine serum albumin in PBST)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

## Experimental Workflow Diagram:

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## References

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)